(S)-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine
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Overview
Description
(S)-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine is an organic compound with the molecular formula C11H15NO It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 4-methoxy-3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Methanamine Moiety: The methanamine group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Substitution with 4-Methoxy-3-Methylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the cyclopropyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, alkoxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(S)-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound may be studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-3-methylphenyl)methanamine: This compound lacks the cyclopropyl group and may have different chemical and biological properties.
Cyclopropylamine: This compound lacks the aromatic substituent and may exhibit different reactivity and applications.
(4-Methoxyphenyl)methanamine: This compound lacks the methyl group on the aromatic ring and may have different properties.
Uniqueness
(S)-Cyclopropyl(4-methoxy-3-methylphenyl)methanamine is unique due to the presence of both the cyclopropyl group and the 4-methoxy-3-methylphenyl substituent. This combination of structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(S)-cyclopropyl-(4-methoxy-3-methylphenyl)methanamine |
InChI |
InChI=1S/C12H17NO/c1-8-7-10(5-6-11(8)14-2)12(13)9-3-4-9/h5-7,9,12H,3-4,13H2,1-2H3/t12-/m0/s1 |
InChI Key |
PUDSMXNHHPFARH-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C2CC2)N)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2CC2)N)OC |
Origin of Product |
United States |
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